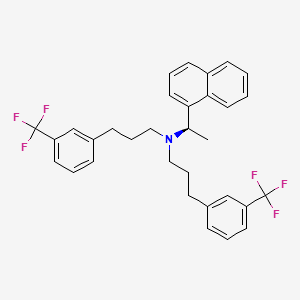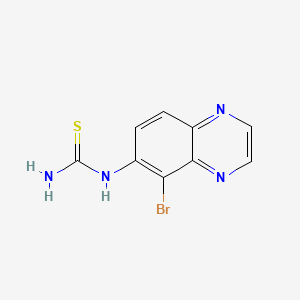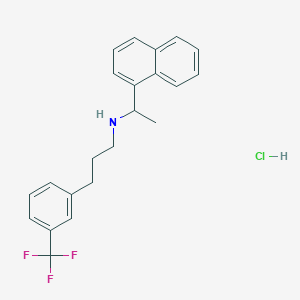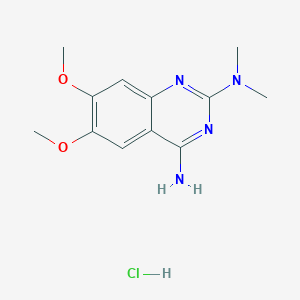
Fulvestrant Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .
Synthesis Analysis
The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .Chemical Reactions Analysis
The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .Applications De Recherche Scientifique
Application in Breast Cancer Treatment
Specific Scientific Field
Summary of the Application
Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol, an estrogen receptor antagonist with no agonist effects . It is used as an endocrine treatment for postmenopausal women with hormone-sensitive advanced breast cancer .
Methods of Application or Experimental Procedures
Fulvestrant is formulated as an oily matrix and is administered as a long-acting intramuscular injection .
Results or Outcomes
Fulvestrant has proven to be a safe and effective treatment for advanced breast cancer in women .
Application in Pharmaceutical Analysis
Specific Scientific Field
Summary of the Application
Fulvestrant and its impurities are analyzed in pharmaceutical formulations using chromatographic techniques .
Methods of Application or Experimental Procedures
The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . A mobile phase consisting of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), respectively, was prepared . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .
Results or Outcomes
The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability . The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive .
Application in Quantitative Estimation of Fulvestrant Injection
Specific Scientific Field
Summary of the Application
Methods have been developed to analyze the inactive and active ingredients and other impurities in Fulvestrant injection, using gas chromatography and high-performance liquid chromatography .
Methods of Application or Experimental Procedures
The levels (LOQ to 150%) of Fulvestrant and related impurities were quantified using HPLC . A gradient temperature program was employed to reduce the analysis time and improve the peaks’ resolution .
Results or Outcomes
Both methods exhibited excellent intra- and inter-day precision, with RSD < 2%, and a linear relationship was established between the concentration and detector response over a range of 50–150% of the target concentrations with R2 > 0.999 .
Application in Stability-Indicating Method Development
Summary of the Application
A rapid, simple, stability-indicating, and validated RP-UPLC method was developed for the quantification of fulvestrant in oil-based injection formulations .
Methods of Application or Experimental Procedures
The chromatographic separation of fulvestrant was carried out using ACQUITY UPLC and a BEH Shield RP18, 50mm×2.1mm, i.d 1.7-μm column . The wavelength for detection was made at 220.0 nm using a PDA-UV detector with a flow rate of 0.3 mL min−1 .
Results or Outcomes
The LOD (0.51 μg mL−1) and LOQ (1.54 μg mL−1) values from the study demonstrate that the method is sensitive . The method was validated for system suitability, linearity, precision, accuracy, specificity, intermediate precision, ruggedness, robustness, and solution stability .
Propriétés
Numéro CAS |
1621885-80-0 |
|---|---|
Nom du produit |
Fulvestrant Impurity 2 |
Formule moléculaire |
C30H46O6S |
Poids moléculaire |
534.76 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)





![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

